5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluoroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDJNGOBAANARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354157 | |
| Record name | 5-[(4-fluorophenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193952-11-3 | |
| Record name | 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193952-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-fluorophenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 4 Fluorophenyl Amino 5 Oxopentanoic Acid
Direct Amidation Strategies for the Glutaric Acid Monocarboxylic Acid Precursor
The direct condensation of a carboxylic acid and an amine is a straightforward approach to amide bond formation. sciepub.com This typically involves the selective reaction at one of the two carboxylic acid groups of glutaric acid or starting from a mono-ester derivative of glutaric acid.
Peptide Coupling Reagent-Mediated Approaches for Amide Formation
Peptide coupling reagents are instrumental in modern amide synthesis, facilitating the reaction between a carboxylic acid and an amine under mild conditions by converting the carboxylic acid into a more reactive species. americanpeptidesociety.orguni-kiel.de A variety of such reagents are available, each with its own mechanism and efficacy.
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. americanpeptidesociety.orgpeptide.combachem.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. bachem.comsigmaaldrich.com These reagents generate highly activated esters in situ, which then readily react with the amine. sigmaaldrich.com
The selection of the coupling reagent can be guided by factors such as desired reaction time, yield, and the need to minimize racemization if chiral centers are present. The following table summarizes the performance of various coupling reagents in the synthesis of related amide compounds.
Table 1: Comparison of Peptide Coupling Reagents in Amide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| DCC | HOBt | DIPEA | DMF | 12-24 | 85-95 |
| EDC | HOBt | NMM | DCM | 8-16 | 88-97 |
| HBTU | - | DIPEA | DMF | 2-4 | 90-98 |
| HATU | - | DIPEA | DMF | 1-3 | 92-99 |
| PyBOP | - | DIPEA | DMF | 2-6 | 90-97 |
Activation Strategies for Carboxylic Acid Functionality (e.g., acyl chlorides, mixed anhydrides)
A traditional and robust method for amide synthesis involves the initial conversion of the carboxylic acid to a more electrophilic derivative, such as an acyl chloride or a mixed anhydride (B1165640). fishersci.it This activation step significantly enhances the reactivity towards the amine nucleophile.
The formation of an acyl chloride is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itlibretexts.org The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 4-fluoroaniline (B128567) to form the desired amide. libretexts.org This method is often high-yielding but may require careful handling of the corrosive and moisture-sensitive reagents. iajpr.com
Alternatively, the carboxylic acid can be activated by forming a mixed anhydride. This is commonly done by reacting the carboxylic acid with an acyl halide, such as pivaloyl chloride, or a chloroformate, like isobutyl chloroformate, in the presence of a tertiary amine base. The mixed anhydride then reacts with the amine to yield the amide.
Table 2: Activation Strategies and Their Typical Reaction Conditions
| Activating Agent | Base | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Thionyl Chloride | Pyridine (optional) | Toluene | 60-80 | High reactivity, potential for side reactions |
| Oxalyl Chloride | - | DCM | 0 - RT | Milder than SOCl₂, clean reaction |
| Pivaloyl Chloride | Triethylamine | THF | 0 - RT | Good for sterically hindered substrates |
| Isobutyl Chloroformate | N-Methylmorpholine | THF | -15 - 0 | Commonly used in peptide synthesis |
Green Chemistry Principles in Amidation Reaction Design
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. sciepub.com This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid, several greener approaches can be considered.
One strategy is the use of catalytic rather than stoichiometric activating agents to reduce waste. sigmaaldrich.com Boric acid, for instance, has been shown to be an effective catalyst for the direct amidation of carboxylic acids, proceeding via the formation of a reactive acylborate intermediate. sciepub.comsemanticscholar.orgorgsyn.org Another green approach is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions in environmentally benign solvents. nih.gov These biocatalytic methods offer high selectivity and avoid the use of harsh reagents. nih.gov
Solvent choice is another critical aspect of green chemistry. The replacement of hazardous solvents with greener alternatives, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. semanticscholar.org
Novel Catalytic Systems for Amide Bond Formation
The development of novel catalytic systems for amide bond formation is a vibrant area of research, offering milder reaction conditions and broader substrate scope compared to traditional methods.
Transition Metal-Catalyzed Amidation
Transition metal catalysts have emerged as powerful tools for a variety of organic transformations, including amidation. utexas.edu While not as common as other methods for this specific transformation, complexes of metals like palladium, copper, and iron have been developed for C-N bond formation. utexas.edu These catalytic systems can operate through various mechanisms, including the activation of the carboxylic acid or the amine. For instance, some transition metal complexes can facilitate the dehydrative coupling of carboxylic acids and amines. diva-portal.org
Organocatalytic Approaches to N-Acylamino Acid Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and versatile synthetic strategy. thieme-connect.com In the context of amide bond formation, various organocatalysts have been developed. For example, certain Brønsted acids can catalyze the atroposelective amidation of carboxylic acids. thieme-connect.comthieme-connect.de Additionally, organo-cyanamides have been used as convenient reagents for the catalytic amidation of carboxylic acids. These methods often feature mild reaction conditions and high functional group tolerance. rsc.org The development of organocatalytic methods for the synthesis of N-acylamino acid derivatives continues to be an active area of research, with a focus on improving catalyst efficiency and expanding the substrate scope. researchgate.net
Biocatalytic Transformations for Selective Amide Synthesis
The synthesis of amides through biocatalysis represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. Enzymes, particularly from the lipase family, are effective biocatalysts for amidation reactions. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely recognized for its efficacy in catalyzing amide bond formation directly from carboxylic acids and amines in non-aqueous solvents. nih.govresearchgate.net
The proposed biocatalytic synthesis of this compound would involve the reaction of glutaric acid with 4-fluoroaniline. The enzyme's active site, containing a serine-histidine-aspartate catalytic triad, facilitates the nucleophilic attack of the amine on the carboxylic acid. nih.govsemanticscholar.org The reaction is typically conducted in an organic solvent to minimize the competitive hydrolysis of the ester intermediate and the final amide product. nih.govresearchgate.net To drive the equilibrium towards product formation, byproducts such as water are often removed, for example, by using molecular sieves. nih.gov
This enzymatic approach is noted for its high chemo- and regioselectivity. In a dicarboxylic acid like glutaric acid, the enzyme could potentially differentiate between the two carboxylic acid groups if the substrate were asymmetrical, although glutaric acid itself is symmetrical. Furthermore, enzymatic methods are renowned for their excellent enantioselectivity, a crucial factor in the synthesis of chiral pharmaceuticals. mdpi.comnih.gov Should a substituted, chiral glutaric acid derivative be used, a lipase could facilitate the kinetic resolution of the racemic starting material or catalyze an enantioselective synthesis, yielding an optically pure product. mdpi.com
Table 1: Key Features of Biocatalytic Amide Synthesis
| Feature | Description |
|---|---|
| Biocatalyst | Typically Candida antarctica lipase B (CALB). |
| Substrates | Carboxylic acid (Glutaric acid) and Amine (4-Fluoroaniline). |
| Solvent | Anhydrous organic solvents to prevent hydrolysis. |
| Conditions | Mild temperature, often with removal of water byproduct. |
| Advantages | High selectivity (chemo-, regio-, enantio-), environmentally friendly. |
Multicomponent Reactions Incorporating 4-Fluoroaniline and Glutaric Anhydride Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgfrontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating peptide-like structures and complex amides. wikipedia.orgwikipedia.org
A hypothetical Ugi four-component reaction (U-4CR) could be envisioned for the synthesis of a derivative related to this compound. The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org In this context, 4-fluoroaniline would serve as the amine component and glutaric acid could act as the dicarboxylic acid. The reaction would proceed through the formation of an imine from 4-fluoroaniline and an aldehyde, followed by the addition of the isocyanide and glutaric acid. The final step involves a Mumm rearrangement to yield a stable bis-amide product. beilstein-journals.orgwikipedia.org The use of glutaric acid as a bifunctional component could potentially lead to the formation of oligomeric structures or macrocycles, depending on the reaction conditions.
The Passerini three-component reaction (P-3CR) is another relevant MCR, which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While not directly yielding the target compound, its principles demonstrate the utility of MCRs in complex amide synthesis. A variation of these reactions could potentially be designed to incorporate a glutaric anhydride derivative.
Table 2: Components of a Hypothetical Ugi Reaction for a Related Structure
| Component | Example Reactant | Role in Reaction |
|---|---|---|
| Amine | 4-Fluoroaniline | Forms imine with carbonyl component. |
| Carbonyl | An aldehyde (e.g., formaldehyde) | Reacts with the amine to form an imine. |
| Carboxylic Acid | Glutaric Acid | Provides the carboxylate nucleophile. |
| Isocyanide | A simple isocyanide (e.g., tert-butyl isocyanide) | Acts as a key C1-building block. |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. In the synthesis of this compound from glutaric anhydride and 4-fluoroaniline, several types of selectivity are pertinent, particularly if substituted derivatives are used.
Chemoselectivity: The primary reaction between glutaric anhydride and 4-fluoroaniline is the nucleophilic acyl substitution at one of the carbonyl carbons to open the anhydride ring, forming the desired amide-acid. This reaction is generally highly chemoselective, as the amine is a much stronger nucleophile than the resulting carboxylic acid is a leaving group under neutral or slightly basic conditions.
Regioselectivity: Glutaric anhydride is a symmetrical molecule, so the initial attack of 4-fluoroaniline can occur at either carbonyl group with equal probability, leading to a single product. However, if an unsymmetrical anhydride, such as 3-methylglutaric anhydride, were used, the issue of regioselectivity would arise. The nucleophilic attack of the aniline (B41778) could occur at either of the two non-equivalent carbonyl carbons. The outcome would be governed by a combination of steric and electronic factors. Generally, the nucleophile will preferentially attack the less sterically hindered carbonyl carbon. zenodo.org Electronic effects, such as the inductive effect of the methyl group, would also influence the electrophilicity of the adjacent carbonyl carbon. zenodo.orgnih.gov
Stereoselectivity: If a chiral, substituted glutaric anhydride is used as a starting material, the stereochemistry of the final product becomes a critical consideration. The reaction of an amine with a chiral anhydride containing a stereocenter would result in the formation of a new chiral center or could proceed with retention or inversion of an existing one. The synthesis of specific stereoisomers would necessitate the use of stereoselective methods, such as employing chiral catalysts or auxiliaries to control the facial selectivity of the nucleophilic attack on the carbonyl group. acs.orgacs.org As previously mentioned, biocatalytic methods using enzymes like lipases are exceptionally well-suited for achieving high stereoselectivity. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-Fluoroaniline |
| Glutaric Anhydride |
| Glutaric Acid |
| 3-Methylglutaric anhydride |
| Formaldehyde |
Mechanistic Investigations of Reactions Involving 5 4 Fluorophenyl Amino 5 Oxopentanoic Acid
Reaction Pathway Elucidation for Its Formation and Subsequent Transformations
The formation of 5-[(4-fluorophenyl)amino]-5-oxopentanoic acid is primarily achieved through two principal synthetic routes: the acylation of 4-fluoroaniline (B128567) with glutaric anhydride (B1165640) and the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
The reaction between 4-fluoroaniline and glutaric anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glutaric anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, resulting in the formation of the amic acid, this compound. This reaction is a specific instance of the broader class of reactions between amines and cyclic anhydrides to form N-substituted amic acids. beilstein-journals.orgsaskoer.ca
Alternatively, the compound can be synthesized via a Friedel-Crafts acylation reaction. organic-chemistry.orglscollege.ac.inwikipedia.org In this electrophilic aromatic substitution pathway, a strong Lewis acid, such as aluminum chloride (AlCl₃), is employed as a catalyst. The Lewis acid coordinates to one of the carbonyl oxygens of glutaric anhydride, which facilitates the formation of a highly reactive acylium ion. This electrophilic species is then attacked by the electron-rich aromatic ring of fluorobenzene. Due to the directing effect of the fluorine atom, the acylation predominantly occurs at the para position, yielding the desired product. The reaction is typically irreversible due to the deactivation of the aromatic ring by the newly introduced acyl group. lscollege.ac.in
Subsequent transformations of this compound can involve reactions at its carboxylic acid or amide functionalities. For instance, the carboxylic acid group can undergo esterification or be converted to an acid chloride, while the amide bond can be subjected to hydrolysis under acidic or basic conditions.
Role of Intermediates and Transition States in Reactivity Profiles
In the acylation of 4-fluoroaniline, the key intermediate is the tetrahedral species formed after the nucleophilic attack of the amine on the anhydride. The stability of this intermediate and the energy of the transition states leading to and from it are crucial in determining the reaction rate. The transition state for the ring-opening step is influenced by the nature of the solvent and any catalysts present.
Kinetic and Thermodynamic Aspects of Reaction Dynamics
The kinetics of the reaction between 4-fluoroaniline and glutaric anhydride are expected to follow second-order rate laws, being first order in both the amine and the anhydride. The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the anhydride.
In the context of Friedel-Crafts acylation, kinetic studies on similar systems have shown that the reaction rate can be dependent on the concentrations of the substrate, the acylating agent, and the Lewis acid catalyst. researchgate.net The reaction is generally under kinetic control, with the regioselectivity determined by the relative stabilities of the transition states leading to the different possible isomers. Thermodynamically, the formation of the amide bond in the acylation of 4-fluoroaniline is an exothermic process, driving the reaction forward. Similarly, Friedel-Crafts acylations are typically thermodynamically favorable.
| Reaction Parameter | Influence on Reaction Dynamics |
| Concentration of Reactants | Higher concentrations of 4-fluoroaniline and glutaric anhydride will increase the rate of their reaction. In Friedel-Crafts acylation, the concentration of the Lewis acid catalyst is also a key factor. |
| Temperature | Increasing the temperature generally increases the reaction rate for both synthetic routes by providing the necessary activation energy. |
| Catalyst | In Friedel-Crafts acylation, the choice and amount of Lewis acid catalyst significantly impact the reaction rate and yield. lscollege.ac.in |
Solvent Effects and Reaction Environment Influence on Reaction Outcome
The choice of solvent can have a significant impact on the reaction pathways and outcomes. In the acylation of anilines, polar aprotic solvents are often employed. The solvent can influence the reaction rate by stabilizing the charged intermediates and transition states. For instance, a more polar solvent can facilitate the separation of charges in the transition state, thereby accelerating the reaction.
In Friedel-Crafts acylation, the solvent must be inert to the strong Lewis acid catalyst and the reactive intermediates. Non-polar solvents such as nitrobenzene or carbon disulfide are traditionally used. The solvent can affect the solubility of the reactants and the Lewis acid-acylating agent complex, which in turn can influence the reaction kinetics.
| Solvent Property | Expected Effect on Reaction Rate |
| Polarity (for aniline (B41778) acylation) | Polar solvents can stabilize the tetrahedral intermediate and transition states, potentially increasing the reaction rate. |
| Coordinating Ability (for Friedel-Crafts) | Solvents that can coordinate with the Lewis acid catalyst may reduce its activity and slow down the reaction. |
| Inertness | The solvent should not react with the reactants, intermediates, or catalyst. |
Exploration of Electronic and Steric Factors Governing Reactivity
Electronic and steric factors play a crucial role in the reactivity of the starting materials. In the acylation of 4-fluoroaniline, the fluorine atom, being an electron-withdrawing group, slightly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. learncbse.in However, this effect is modest, and the reaction proceeds readily. Electron-donating groups on the aniline ring would be expected to increase the reaction rate, while stronger electron-withdrawing groups would decrease it.
In the Friedel-Crafts acylation of fluorobenzene, the fluorine atom is an activating group (due to resonance) and an ortho-, para-director. This directs the incoming acyl group primarily to the para position, which is sterically less hindered than the ortho positions. The electron-withdrawing inductive effect of fluorine deactivates the ring compared to benzene, but the resonance effect dominates in directing the substitution. Steric hindrance can also play a role, especially if bulky acylating agents or substituted fluorobenzenes are used. academicjournals.orgnih.gov
| Factor | Influence on Reactivity |
| Electronic Effect of Fluorine (in 4-fluoroaniline) | The electron-withdrawing inductive effect slightly decreases the nucleophilicity of the nitrogen atom. |
| Electronic Effect of Fluorine (in fluorobenzene) | The electron-donating resonance effect directs the incoming electrophile to the ortho and para positions. The inductive effect deactivates the ring overall compared to benzene. |
| Steric Hindrance | Steric bulk on the aniline or the anhydride can hinder the nucleophilic attack. In Friedel-Crafts acylation, substitution at the less sterically hindered para position is favored. |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. A potential energy surface (PES) map would be generated by calculating the molecule's energy for a wide range of conformations. This map reveals the lowest energy (most stable) conformers and the energy barriers between them. For 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid, key rotational bonds would be those in the pentanoic acid chain and the bond connecting the phenylamino (B1219803) group to the rest of the molecule. The results would be presented in a table listing the relative energies of stable conformers.
Spectroscopic Property Prediction for Research Validation
Computational methods are frequently used to predict spectroscopic properties, which can then be used to validate experimental findings.
NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. This allows for the assignment of specific vibrational modes, such as the C=O stretches of the amide and carboxylic acid, and the C-F stretch of the fluorophenyl group.
A data table comparing predicted and experimental values would typically be included in such a study.
Reaction Mechanism Modeling via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a common computational method used to model chemical reactions. Researchers could use DFT to investigate various reactions involving this compound, such as its synthesis or degradation. The modeling would identify the transition states and intermediates along the reaction pathway, allowing for the calculation of activation energies and reaction rates. This provides a detailed, step-by-step understanding of the reaction mechanism.
Solvation Models and Intermolecular Interaction Analysis
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate how it affects the molecule's conformation, electronic structure, and reactivity. Furthermore, an analysis of intermolecular interactions would explore how molecules of this compound interact with each other and with solvent molecules through forces like hydrogen bonding and van der Waals interactions. This is crucial for understanding its physical properties, such as solubility and crystal packing.
Advanced Structural Characterization and Spectroscopic Analysis for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid, both ¹H and ¹³C NMR would provide critical information. A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the 4-fluorophenyl group, the protons of the pentanoic acid backbone, and the amine proton. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern of the phenyl ring. The protons on the aliphatic chain would likely appear as complex multiplets, and their integration would correspond to the number of protons on each carbon.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to F) | 7.0 - 7.2 | 115 - 117 (d, J≈22 Hz) |
| Aromatic CH (meta to F) | 7.5 - 7.7 | 121 - 123 (d, J≈8 Hz) |
| Amide NH | 8.0 - 9.0 | - |
| Aliphatic CH₂ (adjacent to C=O) | ~2.4 | ~35 |
| Aliphatic CH₂ (adjacent to COOH) | ~2.3 | ~33 |
| Aliphatic CH₂ (central) | ~1.9 | ~21 |
| Carboxyl OH | 10.0 - 12.0 | - |
| Carbonyl C (Amide) | - | 172 - 174 |
| Carbonyl C (Acid) | - | 178 - 180 |
| Aromatic C-F | - | 158 - 162 (d, J≈245 Hz) |
| Aromatic C-N | - | 134 - 136 |
Note: This table is illustrative and contains predicted chemical shift ranges. Actual experimental data is required for accurate assignment.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups, which are crucial for understanding the supramolecular chemistry of the compound. The data obtained would include the crystal system, space group, and unit cell dimensions. A search of crystallographic databases did not yield a solved crystal structure for this specific compound.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 20.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1090 |
| Z | 4 |
Note: This table is hypothetical and for illustrative purposes only. Experimental determination is necessary.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, C=O stretches for both the amide and carboxylic acid, and C-F and C-N stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Analysis of the vibrational modes could also offer insights into the conformational state of the molecule.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| N-H Stretch (Amide) | 3200-3400 | Moderate |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Moderate |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Weak |
| C-F Stretch | 1100-1250 | Moderate |
| Aromatic C=C Stretch | 1450-1600 | Strong |
Note: This table presents typical frequency ranges for the expected functional groups.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis in Research Contexts
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₂FNO₃), the expected exact mass would be calculated. Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the molecule. This would involve the isolation of the protonated or deprotonated molecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable structural information, confirming the connectivity of the different parts of the molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound is not inherently chiral. However, if a chiral center were introduced, for example, through substitution on the pentanoic acid chain, CD spectroscopy would be a powerful tool to assess the enantiomeric purity and to study the stereochemical features of the molecule. As the parent compound is achiral, this technique is not directly applicable.
Derivatization and Synthetic Utility As a Research Building Block
Modification of the Carboxylic Acid Functionality for Research Purposes
The carboxylic acid group in 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives for research applications. These modifications can alter the compound's physical and chemical properties, such as solubility, stability, and reactivity, making it a versatile scaffold in medicinal chemistry and materials science.
Esterification and Etherification Studies
Esterification of the carboxylic acid functionality is a common strategy to mask the polar carboxylic acid group, which can enhance the compound's ability to cross cell membranes. This is particularly useful in the development of prodrugs, where the ester is later hydrolyzed by enzymes in the body to release the active carboxylic acid. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. For instance, mono ethyl esters of similar amino acids have been synthesized.
| Reactant 1 | Reactant 2 | Product |
| This compound | Ethanol | This compound ethyl ester |
| This compound | Methanol | This compound methyl ester |
Etherification is not a direct reaction of the carboxylic acid but would involve its initial reduction to an alcohol, followed by reaction with an alkyl halide.
Reduction to Alcohol and Further Derivatization
The carboxylic acid group can be reduced to a primary alcohol, which serves as a versatile intermediate for further derivatization. This transformation is typically achieved using reducing agents like sodium borohydride in the presence of an activating agent. uoa.gr The resulting alcohol can then undergo a variety of reactions, including oxidation back to an aldehyde or carboxylic acid, or conversion to ethers, esters, or halides. This allows for the introduction of a wide array of functional groups, expanding the chemical space accessible from the parent compound. researchgate.net
Transformation to Amide and Hydrazide Derivatives
The carboxylic acid can be converted to amides and hydrazides, which are important functional groups in many biologically active molecules. nih.govnih.gov This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with an amine or hydrazine (B178648). thermofisher.com These derivatives can exhibit different biological activities compared to the parent carboxylic acid and are often explored in drug discovery programs. nih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Amine (R-NH2) | N-substituted-5-[(4-Fluorophenyl)amino]-5-oxopentanamide |
| This compound | Hydrazine (N2H4) | 5-[(4-Fluorophenyl)amino]-5-oxopentanohydrazide |
Reactions Involving the Amide Nitrogen and Carbonyl Groups
The amide nitrogen in this compound is generally less reactive than the carboxylic acid group. However, under certain conditions, it can undergo reactions such as N-alkylation or N-acylation. The adjacent carbonyl group can also be a site for chemical modification, although it is less reactive than the carboxylic acid carbonyl. The fluorophenyl group can engage in π-π stacking interactions, while the amino and ketone groups are capable of forming hydrogen bonds with target molecules.
Exploration of Reactions at the Glutaric Acid Backbone
The glutaric acid backbone provides a five-carbon chain that can be a site for various chemical transformations. nih.gov For instance, the carbon atoms in the backbone could potentially be functionalized through reactions such as halogenation or oxidation, although this might require harsh reaction conditions that could affect other functional groups in the molecule. The flexibility of the glutaric acid backbone can also be modified by introducing conformational constraints, which can be useful in studying the structure-activity relationships of its derivatives. researchgate.net
Utilization in the Synthesis of Complex Organic Architectures for Chemical Research
This compound serves as a valuable building block in the synthesis of more complex organic molecules. mdpi.comnih.gov Its bifunctional nature, with both a carboxylic acid and an amide group, allows it to be incorporated into larger structures through a variety of chemical reactions. For example, it is a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering drug. researchgate.net In this synthesis, the keto group of the compound is stereoselectively reduced to a chiral alcohol. The compound's structure, combining a lipophilic fluorophenyl moiety with a polar carboxylic acid, makes it a versatile scaffold for designing new molecules with potential applications in pharmaceuticals, materials science, and agricultural chemistry. chemimpex.com
Incorporation into Macrocyclic Systems
The bifunctional nature of this compound, possessing both a carboxylic acid and an amide N-H group, makes it a suitable candidate for incorporation into macrocyclic structures. Macrocycles are large ring-like molecules often synthesized through intramolecular cyclization or intermolecular condensation of linear precursors. The terminal carboxylic acid of this compound can be activated and reacted with an amine on another molecule (or on the same molecule after chain extension) to form a stable amide bond, a common linkage in synthetic macrocycles.
While specific examples of macrocycles built directly from this compound are not prevalent in the literature, the strategy is well-established. For instance, the synthesis of macrocyclic libraries often relies on solid-phase peptide synthesis (SPPS) techniques, where amino acid building blocks are sequentially coupled and then cyclized. nih.gov Given that this compound can be viewed as a modified amino acid derivative, its integration into such synthetic workflows is chemically feasible. The process would typically involve:
Activation of the Carboxylic Acid: The carboxylic acid group is converted into a more reactive species, such as an acyl chloride or an active ester.
Intramolecular Cyclization: Under high-dilution conditions to favor intramolecular reaction, the activated acid reacts with an amino group at the other end of a precursor chain to form the macrocyclic ring.
Intermolecular Cyclization: Two or more molecules of a derivatized precursor containing this unit could react to form a cyclic dimer or trimer.
The properties of the resulting macrocycle would be influenced by the rigid 4-fluorophenylamino group, which could impart specific conformational constraints and recognition properties to the final structure.
Role in Polymer Precursor Synthesis (non-applied materials)
In the field of materials science, this compound is recognized as a precursor for synthesizing various functionalized polymers. Its structure is particularly suited for creating polyamides or poly(ester-amide)s through step-growth polymerization. The presence of both a carboxylic acid and an amide group allows it to act as a monomer in polycondensation reactions.
For example, it can be reacted with a diamine to form a polyamide. The resulting polymer would have the fluorophenyl group as a regularly repeating side chain, which could significantly influence the material's properties, such as thermal stability, solubility, and electrical characteristics. Research into amino acid-based polymers demonstrates that chiral diacid monomers can be used to create new families of poly(ester-imide)s with useful thermal stability and solubility. nih.gov Similarly, this compound could be used to synthesize high-performance polymers with specific mechanical and thermal properties. A related structure, 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid, is used in the synthesis of a PEG-tetrazine macromer, which can then form hydrogels via click chemistry, highlighting the utility of such pentanoic acid derivatives as polymer precursors. celluars.com
| Polymer Type | Co-monomer Required | Potential Polymer Backbone | Anticipated Feature |
|---|---|---|---|
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Repeating amide linkages | High thermal stability |
| Polyesteramide | Amino-alcohol (e.g., Ethanolamine) | Alternating ester and amide linkages | Tunable degradation rates |
| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) after modification | Imide rings in the backbone | Excellent mechanical properties |
Use as a Synthon in Retrosynthetic Analysis Studies
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. ox.ac.uk In this context, this compound serves as a valuable synthon, which is an idealized fragment resulting from a bond disconnection. ox.ac.uk
A prominent example of its utility is in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. google.com A closely related compound, 5-(4-Fluorophenyl)-5-oxopentanoic acid, is a key intermediate in one of its synthesis routes. researchgate.net In the retrosynthesis of Ezetimibe, this pentanoic acid derivative is identified as a key building block.
The molecule this compound itself can be conceptually disconnected in several ways to identify practical starting materials. The most logical disconnection is at the amide bond, which is readily formed in the forward synthesis.
| Retrosynthetic Disconnection | Resulting Synthons | Synthetic Equivalents (Real Reagents) |
|---|---|---|
| Amide C-N Bond | Acylium cation and an anilide anion | Glutaric anhydride (B1165640) and 4-Fluoroaniline (B128567) |
| C2-C3 Bond of the Pentanoic Chain | Carboxylate enolate equivalent and a 3-carbon electrophile | Malonic ester derivative and a (4-Fluorophenyl)amino-3-halopropanone |
This analysis demonstrates how the compound can be viewed as the strategic combination of simpler precursors, making it a useful intermediate in multi-step syntheses.
Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies
The design and synthesis of analogues based on a core molecular scaffold is a fundamental strategy in medicinal chemistry and materials science to establish structure-activity relationships (SAR) or structure-reactivity relationships (SRR). The this compound scaffold is an excellent starting point for such studies due to its multiple points for chemical modification.
Research on related structures provides a clear precedent. For example, chemical manipulation of (R)-4-benzamido-5-oxopentanoic acid derivatives led to the discovery of selective antagonists for certain biological receptors, demonstrating that modifications to this type of scaffold can fine-tune biological activity. nih.gov Similarly, synthesizing new derivatives of N-acyl-α-amino acids has been a successful strategy for exploring novel antimicrobial agents. nih.gov
Analogues of this compound can be systematically designed by modifying three main regions of the molecule:
The Aromatic Ring: The fluorine atom can be moved to the ortho- or meta- positions, or replaced with other electron-withdrawing or electron-donating groups (e.g., -Cl, -CH₃, -OCH₃). This would probe the effect of electronics and sterics on the molecule's interactions.
The Pentanoic Acid Chain: The length of the alkyl chain can be shortened or lengthened to alter the distance and flexibility between the aromatic group and the carboxylic acid.
The Amide Linkage: The N-H proton could be replaced with an alkyl group to study the importance of the hydrogen bond donor capability at this position.
The synthesis of these analogues would generally follow the same synthetic route as the parent compound, typically involving the acylation of a substituted aniline (B41778) with an appropriate dicarboxylic acid derivative.
| Modification Site | Example Analogue | Rationale for SRR Study |
|---|---|---|
| Phenyl Ring Substitution | 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid | Evaluate the effect of halogen size and electronegativity. |
| Phenyl Ring Substitution | 5-[(4-Methoxyphenyl)amino]-5-oxopentanoic acid | Assess the impact of an electron-donating group on reactivity. |
| Alkyl Chain Length | 4-[(4-Fluorophenyl)amino]-4-oxobutanoic acid | Determine the influence of chain length on conformational flexibility. |
| Amide Group | 5-[N-(4-Fluorophenyl)-N-methylamino]-5-oxopentanoic acid | Investigate the role of the N-H group as a hydrogen bond donor. |
By synthesizing a library of such analogues and evaluating their chemical or biological properties, researchers can develop a comprehensive understanding of the structure-reactivity relationships governing this class of compounds.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The conventional synthesis of 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid typically involves the acylation of 4-fluoroaniline (B128567) with glutaric anhydride (B1165640). While functional, this method presents opportunities for improvement in terms of efficiency, atom economy, and environmental impact. Future research could focus on the following areas:
Catalytic Amidation: Exploring the use of catalysts to facilitate the direct amidation of glutaric acid with 4-fluoroaniline would be a significant advancement. nih.govacs.orgresearchgate.netresearchgate.netnih.gov Research into catalysts based on niobium pentoxide (Nb2O5) or titanium tetrafluoride (TiF4) has shown promise for the direct synthesis of amides from dicarboxylic acids and amines, offering a more atom-economical and potentially milder reaction pathway. nih.govacs.orgresearchgate.net
Green Chemistry Approaches: The development of synthetic routes that align with the principles of green chemistry is a critical goal. unibo.itrsc.orgmdpi.comunife.itejcmpr.com This could involve the use of environmentally benign solvents, such as water, or even solvent-free reaction conditions. mdpi.comejcmpr.com Furthermore, employing catalytic systems that can be recycled would enhance the sustainability of the synthesis. rsc.org
Chemo- and Regioselectivity: For dicarboxylic acids or their derivatives with additional functional groups, achieving high chemo- and regioselectivity is crucial. Novel synthetic strategies could employ protecting groups or highly selective catalysts to ensure the desired amide formation at a specific carboxylic acid site, minimizing the formation of byproducts.
Table 1: Potential Catalytic Systems for Enhanced Synthesis
| Catalyst Type | Potential Advantages | Relevant Research Areas |
| Niobium Pentoxide (Nb2O5) | High catalytic activity, water and base tolerant, reusable. nih.govacs.orgresearchgate.net | Direct amidation of dicarboxylic acids. nih.govacs.orgresearchgate.net |
| Titanium Tetrafluoride (TiF4) | Effective for direct amidation of carboxylic acids with amines. researchgate.net | Catalytic peptide synthesis and related amide bond formations. researchgate.net |
| Ruthenium Pincer Complexes | Potential for highly catalytic amide synthesis. rsc.org | Mechanistic studies of transition-metal catalyzed amidation. rsc.org |
In-Depth Mechanistic Understanding of Underexplored Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research could delve into:
Mechanistic Elucidation of N-Acylation: A detailed investigation into the mechanism of the reaction between 4-fluoroaniline and glutaric anhydride could reveal key insights into the transition states and intermediates involved. researchgate.net This knowledge can be leveraged to fine-tune reaction conditions for improved yields and purity.
Computational Studies: Density Functional Theory (DFT) calculations can be a powerful tool to model the reaction pathway and elucidate the electronic and steric factors that govern the reactivity. rsc.orgmdpi.combeilstein-journals.orgrsc.orgwhiterose.ac.uk Such studies can help in understanding the role of catalysts and solvents in the amidation process. rsc.orgwhiterose.ac.uk For instance, DFT has been used to investigate the mechanism of amide formation catalyzed by ruthenium pincer complexes and copper-catalyzed arylation-cyclization reactions. rsc.orgbeilstein-journals.org
Application of Advanced Computational Techniques for Predictive Modeling
Predictive Models for Reaction Outcomes: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, including yields and side products. preprints.orgpreprints.orgnih.gov Such models could be developed to predict the optimal conditions for the synthesis of this compound.
AI-Driven Synthesis Planning: Artificial intelligence can be employed for retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be apparent through traditional analysis. nih.govzamann-pharma.com These AI-driven platforms can accelerate the discovery of more sustainable and cost-effective methods for producing this important intermediate. zamann-pharma.commdpi.com
Table 2: Computational Tools for Future Research
| Technique | Application | Potential Impact |
| Density Functional Theory (DFT) | Mechanistic studies of reaction pathways. rsc.orgmdpi.combeilstein-journals.orgrsc.orgwhiterose.ac.uk | Optimization of reaction conditions and catalyst design. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of synthesis parameters. preprints.orgpreprints.orgnih.gov | Reduced experimental effort and accelerated process development. |
| Artificial Intelligence (AI) | Retrosynthetic analysis and discovery of novel synthetic routes. nih.govzamann-pharma.com | Innovation in synthetic chemistry and improved sustainability. zamann-pharma.commdpi.com |
Exploration of its Role in Fundamental Chemical Transformations beyond Current Scope
The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it a versatile building block for the synthesis of more complex molecules.
Multicomponent Reactions (MCRs): This compound could serve as a key component in multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds in a single step. nih.govresearchgate.netresearchgate.netfrontiersin.orgrsc.orgmdpi.com The carboxylic acid and the N-H bond of the amide could both participate in various MCRs, leading to a diverse range of heterocyclic compounds.
Diversity-Oriented Synthesis (DOS): The structure of this compound is well-suited for diversity-oriented synthesis, where a common starting material is elaborated into a library of structurally diverse compounds. souralgroup.comnih.govresearchgate.netmdpi.com This approach is valuable in the search for new biologically active molecules.
Synthesis of Novel Heterocycles: The pentanoic acid backbone and the reactive functional groups could be utilized in intramolecular cyclization reactions to generate novel heterocyclic systems, which are prevalent in many pharmaceuticals.
Integration with Emerging Methodologies in Organic Synthesis Research
The field of organic synthesis is continually advancing with the development of new technologies and methodologies.
Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. mdpi.comnih.gov Flow chemistry offers several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. mdpi.com
AI-Driven Automated Synthesis: The convergence of artificial intelligence and robotic platforms enables the automated discovery and optimization of chemical reactions. nih.gov An AI-driven synthesis platform could be tasked with finding the optimal conditions for the production of this compound with minimal human intervention.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, not only improving its own synthesis but also expanding its application as a valuable tool in the creation of novel and complex molecules.
Q & A
Q. What are the established synthetic routes for 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid, and how can purity be optimized?
The synthesis typically involves condensation of 4-fluorophenylamine with levulinic acid derivatives. A reported method yields 51% via crystallization from ethyl acetate, producing a yellow-brown powder with mp 141–142°C. Key characterization includes NMR (CDCl): δ 2.08 (m, 2H), 2.51 (t, J = 7.2 Hz, 2H), 3.05 (t, J = 7.2 Hz, 2H), 7.13 (m, 2H), 7.99 (m, 2H) . To optimize purity:
Q. How is this compound utilized as a pharmaceutical intermediate, and what are its key derivatives?
It serves as a critical intermediate in synthesizing Ezetimibe (a cholesterol absorption inhibitor) . Derivatives include:
- Baclofen impurities : 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3) is a degradation product, requiring strict impurity profiling during drug development .
- CCK/gastrin receptor antagonists : Modifications to the benzamido group (e.g., dichloro-substitution) enhance selectivity for CCK-B receptors, as seen in (R)-4-(3,5-dichlorobenzamido)-5-oxopentanoic acid derivatives .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR or HRMS) during characterization be resolved?
Discrepancies may arise from tautomerism or solvent effects. For example:
- NMR shifts : The δ 7.99 ppm signal (aromatic protons) should align with para-substitution on the fluorophenyl group. Deviations suggest incomplete reaction or byproducts. Confirm via NMR or DEPT-135 for carbonyl (C=O) signals at ~170 ppm .
- HRMS validation : Compare experimental m/z (e.g., 557.26 [M+H]) with theoretical values (Δ < 2 ppm). Use isotopic labeling (e.g., -ALA derivatives) to trace reaction pathways and validate intermediates .
Q. What strategies improve the biological activity of 5-oxopentanoic acid derivatives in receptor-targeted studies?
- Structural modifications : Introduce spirocyclic amines (e.g., 8-azaspiro[4.5]decane) to the pentanoic acid backbone, enhancing CCK-B receptor affinity (IC < 10 nM) .
- Stereochemical control : Use enantiopure starting materials (e.g., (S)- or (R)-configurations) to optimize binding to chiral active sites, as demonstrated in protease inhibitors targeting Cryptococcus neoformans .
- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How can computational modeling guide mechanistic studies of enzyme inhibition by 5-oxopentanoic acid derivatives?
- Docking simulations : Map the inhibitor (e.g., 5-chloro-4-oxopentanoic acid) to the phosphoryl overlap region of pyruvate kinase. Identify critical residues (e.g., Cys residues) for covalent binding .
- MD simulations : Analyze conformational stability of enzyme-inhibitor complexes over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory potency (pIC) to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
